Home > Products > Screening Compounds P104160 > (Cys(acm)20,31)-egf (20-31)
(Cys(acm)20,31)-egf (20-31) - 89991-90-2

(Cys(acm)20,31)-egf (20-31)

Catalog Number: EVT-337047
CAS Number: 89991-90-2
Molecular Formula: C63H98N16O23S3
Molecular Weight: 1543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Cys(acm)20,31)-epidermal growth factor (20-31) is a synthetic peptide derived from the epidermal growth factor family, specifically targeting the amino acid residues 20 to 31 of the human epidermal growth factor. This compound is notable for its modifications, including the incorporation of a cysteine residue with an acetamidomethyl group, which enhances its stability and potential biological activity. The epidermal growth factor plays a crucial role in cell proliferation, differentiation, and survival, making this peptide of significant interest in various biomedical applications.

Source and Classification

This compound is classified as a peptide and is synthesized from the epidermal growth factor. Peptides like (Cys(acm)20,31)-epidermal growth factor (20-31) are typically derived from natural proteins but modified for enhanced functionality. The specific modification involving cysteine allows for potential dimerization or conjugation with other molecules, which can be beneficial in therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (Cys(acm)20,31)-epidermal growth factor (20-31) generally involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with the attachment of the first amino acid to a resin.
    • Each subsequent amino acid is added after deprotecting the terminal amine group.
    • The acetamidomethyl group on cysteine serves as a protecting group that can be removed under specific conditions to yield free thiol groups.
  2. Cleavage and Purification:
    • Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid or another cleavage reagent.
    • The crude peptide is then purified using high-performance liquid chromatography (HPLC), ensuring high purity suitable for biological assays.
Molecular Structure Analysis

Structure

The molecular structure of (Cys(acm)20,31)-epidermal growth factor (20-31) consists of a sequence of amino acids that includes a modified cysteine at position 20. The acetamidomethyl modification enhances the stability of the thiol group at position 20, allowing for potential cross-linking or conjugation with other biomolecules.

Data

  • Molecular Weight: Approximately 1,400 Da.
  • Sequence: A specific sequence derived from the epidermal growth factor that includes key residues essential for receptor binding and activity.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (Cys(acm)20,31)-epidermal growth factor (20-31) include:

  1. Reduction Reactions: The acetamidomethyl group can be removed under reducing conditions to yield free cysteine residues.
  2. Dimerization: The free thiol groups can form disulfide bonds with other cysteine-containing peptides or proteins, potentially enhancing biological activity.

Technical Details

These reactions are typically carried out in buffered solutions under controlled pH and temperature conditions to maintain peptide stability and activity.

Mechanism of Action

Process

(Cys(acm)20,31)-epidermal growth factor (20-31) interacts with the epidermal growth factor receptor on target cells. This binding initiates a cascade of intracellular signaling pathways that promote cell proliferation, migration, and survival.

Data

  • Binding Affinity: Studies suggest that modifications like cysteine can enhance binding affinity compared to unmodified peptides.
  • Biological Activity: In vitro assays demonstrate increased mitogenic activity in cell lines expressing epidermal growth factor receptors when exposed to this modified peptide.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common biological buffers.

Chemical Properties

Applications

(Cys(acm)20,31)-epidermal growth factor (20-31) has several scientific applications:

  1. Biomedical Research: Used in studies investigating cell signaling pathways related to growth factors.
  2. Therapeutic Development: Potential use in regenerative medicine and cancer therapy due to its role in promoting cell proliferation and survival.
  3. Drug Delivery Systems: Can be utilized in targeted drug delivery systems where receptor-mediated endocytosis is desired.

This compound exemplifies how synthetic modifications can enhance the functionality of naturally occurring peptides, leading to innovative applications in science and medicine.

Introduction to EGFR-Targeted Peptide Therapeutics

EGFR Signaling Pathways in Oncogenesis and Therapeutic Targeting

The epidermal growth factor receptor (EGFR/HER1) is a transmembrane tyrosine kinase that regulates critical cellular processes, including proliferation, differentiation, and survival. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR. These pathways drive cell cycle progression by inducing CYCLIN D expression, activating CDK4/6, and repressing cyclin-dependent kinase inhibitors [2] [6]. In oncology, EGFR dysregulation—through overexpression (e.g., in 60–80% of lung cancers) or mutations (e.g., L858R, exon 19 deletions)—promotes uncontrolled tumor growth and metastasis [5] [6]. Consequently, EGFR is a prime therapeutic target, with strategies including monoclonal antibodies (e.g., cetuximab) blocking ligand binding and tyrosine kinase inhibitors (e.g., erlotinib) targeting intracellular domains [5].

Rationale for Peptide-Based EGFR Ligand Development

While antibodies and TKIs dominate EGFR therapeutics, peptide-based ligands offer distinct advantages:

  • Size and Penetration: Peptides (< 2 kDa) penetrate tumors more efficiently than antibodies (~150 kDa), enhancing tissue distribution [4].
  • Synthetic Accessibility: Peptides are chemically synthesizable with high purity (>95%) and allow site-specific modifications (e.g., chelator conjugation for imaging) [3] [4].
  • Reduced Immunogenicity: Unlike antibodies, peptides typically evade immune recognition [5].However, full-length EGF (53 amino acids) has limitations: susceptibility to proteolysis and unintended activation of downstream oncogenic pathways. Truncated EGF fragments retaining receptor-binding activity but with reduced signaling potency emerged as alternatives [4] [10].

Historical Context of Truncated EGF Fragments in Receptor Binding Studies

Early structure-function studies of mouse EGF identified the 20–31 sequence (Cys-Met-His-Ile-Glu-Ser-Leu-Asp-Ser-Tyr-Thr-Cys) as a critical receptor-binding region. Synthetic peptides spanning this fragment exhibited ~10,000-fold lower affinity than native EGF yet retained biological activity:

  • Induced DNA synthesis in fibroblasts.
  • Triggered EGFR clustering and receptor autophosphorylation [10].Key modifications improved stability:
  • Cysteine Protection: Acetamidomethyl (Acm) groups prevented disulfide scrambling while preserving receptor engagement [10].
  • Cyclization: Cyclic analogs (e.g., [Ala²⁰]EGF-(14-31)) enhanced structural rigidity [10].This foundational work established truncated, cysteine-protected EGF fragments as tools for targeted EGFR modulation [3] [10].

Properties

CAS Number

89991-90-2

Product Name

(Cys(acm)20,31)-egf (20-31)

IUPAC Name

4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C63H98N16O23S3

Molecular Weight

1543.7 g/mol

InChI

InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102)

InChI Key

UEJSENUVDZJGAP-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.